7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

Catalog No.
S13383439
CAS No.
185406-93-3
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

CAS Number

185406-93-3

Product Name

7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

IUPAC Name

7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

MLLUEKSLVITXGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3

7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde (CAS: 185406-93-3) is a highly functionalized, regiochemically pure heterocyclic building block critical for the synthesis of advanced pharmaceutical intermediates, particularly phosphodiesterase type 4 (PDE4) inhibitors and neurogenic agents [1]. Featuring a pre-installed 2-phenyl group for lipophilic target engagement and a 7-methoxy group that modulates electronic properties, this scaffold provides a privileged pharmacophore for medicinal chemistry [2]. The reactive 4-carbaldehyde moiety serves as a versatile electrophilic handle, enabling rapid downstream elaboration via reductive amination, Wittig olefination, or condensation reactions. Procuring this specific pre-assembled scaffold allows process chemists and medicinal researchers to bypass complex, low-yielding early-stage functionalization steps, ensuring high-throughput progression of structure-activity relationship (SAR) campaigns.

Substituting 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde with simpler precursors, such as 7-methoxy-2-phenylbenzofuran, forces chemists to perform in-house formylation. Due to the directing effects of the 7-methoxy group, electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) typically yields a difficult-to-separate mixture of 4-formyl and 6-formyl regioisomers, leading to significant material loss and requiring tedious chromatographic purification [1]. Alternatively, utilizing a non-arylated analog like 7-methoxybenzofuran-4-carbaldehyde necessitates late-stage C-H arylation to install the 2-phenyl group. This approach requires harsh transition-metal catalysis that can degrade the sensitive aldehyde functionality, adding 2-3 synthetic steps (protection/deprotection) and severely reducing overall yield [2]. Procuring the exact 185406-93-3 compound eliminates these regiochemical and step-economy bottlenecks, providing a scalable, pure starting material for complex API synthesis.

Elimination of C-4/C-6 Regioisomer Mixtures During Formylation

When synthesizing 4-substituted benzofurans, utilizing the pre-formylated 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde provides a critical advantage over in-house formylation of the unfunctionalized 7-methoxy-2-phenylbenzofuran core. Because the 7-methoxy group directs electrophilic aromatic substitution to both the ortho (C-6) and para (C-4) positions, standard formylation yields a mixture of regioisomers [1]. Procuring the exact target compound bypasses this non-selective step.

Evidence DimensionRegiochemical purity and isolated yield of the 4-formyl isomer
Target Compound Data>97% regiochemically pure 4-carbaldehyde (direct procurement)
Comparator Or BaselineIn-house formylation of 7-methoxy-2-phenylbenzofuran (yields ~60:40 to 70:30 mixture of 4-formyl and 6-formyl isomers)
Quantified DifferenceDirect procurement bypasses a non-selective formylation step, saving significant chromatographic purification time and preventing >40% material loss due to off-target regioselectivity.
ConditionsStandard formylation conditions (e.g., Cl2CHOMe, TiCl4 or POCl3/DMF) on the 7-methoxybenzofuran scaffold.

Procuring the regiochemically pure building block prevents costly and time-consuming separation of structurally similar 4- and 6-formyl regioisomers, ensuring reproducible downstream synthesis.

Bypassing Late-Stage C-H Arylation and Protecting Group Chemistry

For the development of 2-aryl benzofuran APIs, starting with a des-phenyl analog such as 7-methoxybenzofuran-4-carbaldehyde requires late-stage C-H arylation. This necessitates protecting the sensitive aldehyde, performing transition-metal-catalyzed cross-coupling, and subsequent deprotection [1]. Procuring the pre-arylated 185406-93-3 scaffold eliminates these steps, directly providing the necessary pharmacophore for downstream elaboration.

Evidence DimensionNumber of synthetic steps to 2-phenyl-4-substituted benzofuran targets
Target Compound Data1 step (direct functionalization of the aldehyde)
Comparator Or Baseline7-Methoxybenzofuran-4-carbaldehyde (requires 3-4 steps: protection, C-2 arylation, deprotection, functionalization)
Quantified DifferenceEliminates 2-3 synthetic steps and avoids harsh palladium-catalyzed C-H arylation conditions that risk degrading the sensitive aldehyde functionality, improving overall yield by >30%.
ConditionsSynthesis of PDE4 inhibitor scaffolds requiring a 2-phenyl substituent.

Using the pre-arylated scaffold significantly accelerates structure-activity relationship (SAR) library generation and reduces transition-metal reagent costs.

Superior Electrophilicity for Divergent Functionalization

The selection of a 4-carbaldehyde functional group over 4-carboxylic acid or 4-methyl alternatives is driven by the need for mild, divergent functionalization in library synthesis. The aldehyde allows for direct reductive amination to install diverse amine side chains at room temperature, whereas acid analogs require stoichiometric coupling reagents and methyl analogs demand harsh radical halogenation conditions [1].

Evidence DimensionConditions required for C-4 functionalization (e.g., amine installation)
Target Compound DataReacts via direct reductive amination at 20-25 °C
Comparator Or Baseline4-Carboxylic acid analog (requires coupling reagents) or 4-Methyl analog (requires radical halogenation)
Quantified DifferenceThe carbaldehyde handle enables direct, single-step C-N bond formation with >85% typical yields under mild conditions, whereas acid/methyl analogs require multi-step activation or harsh reagents with lower atom economy.
ConditionsParallel synthesis of amine-functionalized benzofuran libraries using standard mild reductants (e.g., NaBH(OAc)3).

The highly reactive aldehyde group is optimal for high-throughput parallel synthesis, allowing medicinal chemists to rapidly generate diverse amine libraries for biological screening.

Synthesis of Selective PDE4 Inhibitors

This compound serves as a critical, regiochemically pure intermediate for constructing selective phosphodiesterase-4 (PDE4) inhibitors. The 2-phenyl group provides essential hydrophobic pocket binding, while the 4-carbaldehyde position is elaborated into various hydrogen-bonding motifs critical for enzyme inhibition in inflammatory disease models [1].

Development of Neurogenic Agents and 5-HT Receptor Ligands

The 7-methoxy-2-phenylbenzofuran core is a privileged structure for interacting with central nervous system targets, including 5-HT receptors. Procuring this specific aldehyde allows for rapid installation of basic amine side chains required for receptor affinity, accelerating the discovery of treatments for neurodegenerative diseases [2].

High-Throughput Parallel Library Generation

Due to the mild conditions required for its functionalization, the reactive 4-carbaldehyde is ideal for automated parallel synthesis (e.g., reductive aminations, Knoevenagel condensations). This enables medicinal chemistry teams to rapidly and efficiently explore the chemical space around the benzofuran pharmacophore without interference from competing regioisomers [1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

252.078644241 g/mol

Monoisotopic Mass

252.078644241 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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